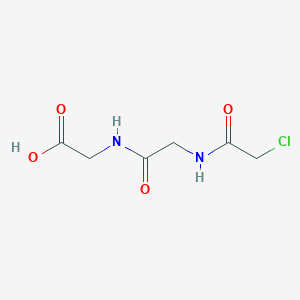

Chloroacetyl-glycyl-glycine

Vue d'ensemble

Description

Chloroacetyl-glycyl-glycine is an organic compound with the molecular formula C6H9ClN2O4. It is a white crystalline solid that is soluble in water and alcohol. This compound is stable under acidic conditions and is commonly used in various chemical and biological research applications .

Méthodes De Préparation

Chloroacetyl-glycyl-glycine can be synthesized by reacting chloroacetic acid with glycylglycine in an appropriate solvent. The reaction is typically carried out at room temperature or under slightly basic conditions . Industrial production methods often involve the ammonolysis process of chloroacetic acid, where chloroacetic acid is reacted with ammonia in the presence of a catalyst to produce glycine derivatives .

Analyse Des Réactions Chimiques

Chloroacetyl-glycyl-glycine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The compound can be hydrolyzed to produce glycine and chloroacetic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Derivatization

CAGG can be synthesized through established peptide synthesis techniques. The introduction of the chloroacetyl group allows for further derivatization, facilitating the creation of peptide conjugates and polymers. This versatility is crucial for developing therapeutic agents.

Key Synthetic Pathways:

- Peptide Conjugation : CAGG can be conjugated with other bioactive molecules to enhance therapeutic efficacy. This method has been explored in various studies highlighting its potential in drug development .

- Polymerization : The chloroacetyl group enables the formation of peptide polymers, which can exhibit improved stability and bioactivity compared to their linear counterparts .

Therapeutic Applications

CAGG's applications in therapy primarily revolve around its use in developing peptide-based drugs and vaccines.

Vaccine Development

Chloroacetyl-modified peptides are being investigated as immunogens. The ability to conjugate these peptides to carrier proteins enhances their immunogenicity, making them suitable candidates for vaccine formulations .

Antimicrobial Agents

Research indicates that CAGG derivatives can be designed to target specific pathogens, potentially serving as novel antimicrobial agents. The modification allows for increased binding affinity to bacterial targets, thereby enhancing their therapeutic potential .

Peptide-Protein Conjugates

A study demonstrated the successful synthesis of CAGG-based peptide-protein conjugates, which showed promising results in eliciting immune responses in animal models. These conjugates were tested for their efficacy as vaccines against infectious diseases .

Polymerized Peptides

Another research effort focused on polymerizing CAGG to create a biodegradable scaffold for drug delivery systems. The resulting polymers exhibited controlled release characteristics, making them suitable for sustained therapeutic applications .

Data Tables

Mécanisme D'action

The mechanism of action of chloroacetylglycylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Chloroacetyl-glycyl-glycine can be compared with other similar compounds such as chloroacetylglycine and bromoacetylglycylglycine. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, bromoacetylglycylglycine has a bromine atom instead of a chlorine atom, which affects its reactivity and the types of reactions it can undergo .

Activité Biologique

Chloroacetyl-glycyl-glycine (CAGG) is a modified peptide that incorporates a chloroacetyl group into the glycyl-glycine dipeptide. This modification can influence the biological activity of peptides, affecting their interaction with biological targets and their overall pharmacological properties. The compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 192.6 g/mol. The presence of the chloroacetyl group enhances the reactivity of the peptide, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.6 g/mol |

| Solubility | Soluble in DMF |

| pKa | Not Available |

This compound exhibits biological activity primarily through its interaction with proteins and enzymes. The chloroacetyl group can act as an electrophile, facilitating nucleophilic attacks from amino acids such as cysteine or lysine, which can lead to the formation of stable covalent bonds. This property is particularly valuable in designing peptide-based drugs that require specific targeting mechanisms.

Case Studies and Research Findings

- Peptide Immunogens : Research has indicated that chloroacetylated peptides can serve as effective immunogens when conjugated with carrier proteins such as bovine serum albumin. These conjugates can elicit robust immune responses, making them suitable candidates for vaccine development .

- Enzyme Inhibition : A study highlighted the potential of this compound derivatives to inhibit specific enzymes involved in peptide hormone maturation. Inhibition of peptidylglycine α-amidating monooxygenase (PAM) was observed, leading to increased levels of glycine-extended precursors that are less biologically active compared to their amidated counterparts . This suggests a regulatory role for CAGG in peptide hormone synthesis.

- Anticancer Activity : Preliminary studies have shown that chloroacetyl derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study demonstrated that chloroacetylated peptides could induce apoptosis in prostate cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 2: Summary of Biological Activities

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application in therapeutics. While specific toxicity data is limited, the chloroacetyl group may pose risks due to its reactivity. Safety assessments should include evaluations of cytotoxicity and potential adverse effects on normal cellular functions.

Table 3: Safety Profile Overview

| Parameter | Status |

|---|---|

| Acute Toxicity | Not Established |

| Chronic Toxicity | Not Established |

| Mutagenicity | Not Reported |

Propriétés

IUPAC Name |

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOXSGKCQMMTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293452 | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15474-96-1 | |

| Record name | N-(2-Chloroacetyl)glycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.